N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)
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Overview
Description
N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine): is an organosilicon compound characterized by the presence of silicon atoms bonded to phenyl groups and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4’-oxydianiline and chlorotrimethylsilane.
Reaction: The 4,4’-oxydianiline is reacted with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent moisture from interfering with the reaction.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine) may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of starting materials and reagents.
Automation: Employing automated systems to control reaction conditions such as temperature, pressure, and reaction time.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine) has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique properties.
Organic Synthesis: Employed as a reagent in various organic synthesis reactions.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine) involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways: It may modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[Oxydi(4,1-phenylene)]bis(trimethylsilyl)amine
- N,N’-[Oxydi(4,1-phenylene)]bis(dimethylphenylsilyl)amine
- N,N’-[Oxydi(4,1-phenylene)]bis(diphenylsilyl)amine
Uniqueness
N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine) is unique due to:
- Structural Features : The presence of both trimethylsilyl and phenyl groups attached to the silicon atoms.
- Reactivity : Its ability to undergo a wide range of chemical reactions, making it versatile in various applications.
- Applications : Its potential use in diverse fields, from materials science to medicine, sets it apart from similar compounds.
Properties
CAS No. |
111867-23-3 |
---|---|
Molecular Formula |
C30H36N2OSi2 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
N-phenyl-N-trimethylsilyl-4-[4-(N-trimethylsilylanilino)phenoxy]aniline |
InChI |
InChI=1S/C30H36N2OSi2/c1-34(2,3)31(25-13-9-7-10-14-25)27-17-21-29(22-18-27)33-30-23-19-28(20-24-30)32(35(4,5)6)26-15-11-8-12-16-26/h7-24H,1-6H3 |
InChI Key |
RGDRTWPPIAWNTB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)N(C4=CC=CC=C4)[Si](C)(C)C |
Origin of Product |
United States |
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